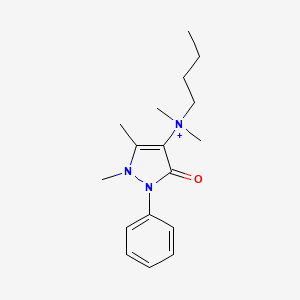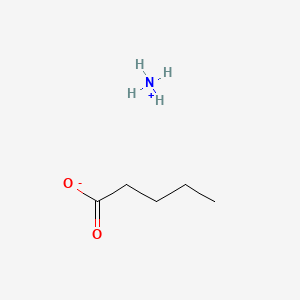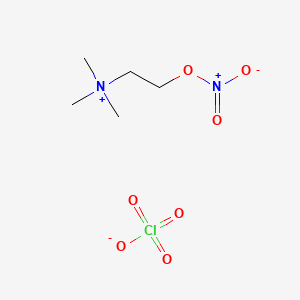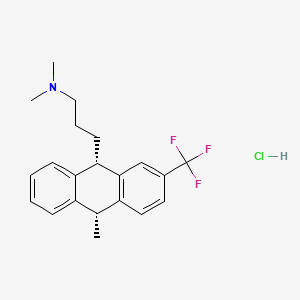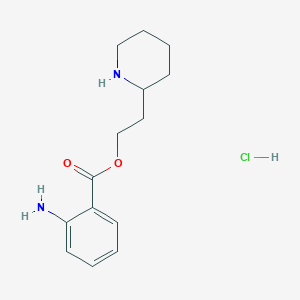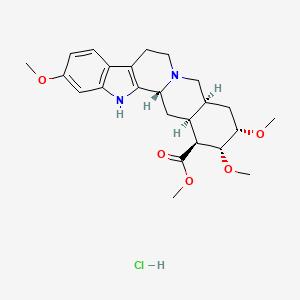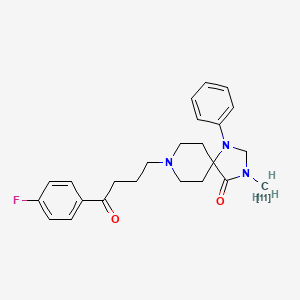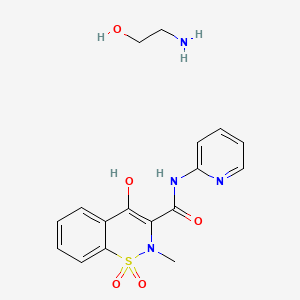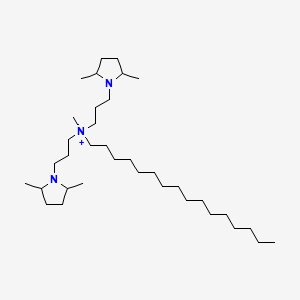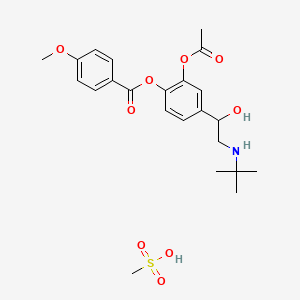
Prizidilol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prizidilol hydrochloride is an arylpyridazinylhydrazine derivative patented by Smith Kline and French Laboratories Ltd. It is primarily known for its antihypertensive properties, functioning as both a vasodilator and a beta-adrenoceptor antagonist . This compound has been investigated for its potential to treat essential hypertension by reducing blood pressure and heart rate .
Preparation Methods
The synthesis of prizidilol hydrochloride involves multiple steps, starting with the preparation of the arylpyridazinylhydrazine core. The synthetic route typically includes the following steps:
Formation of the arylpyridazinylhydrazine core: This involves the reaction of appropriate aryl and pyridazinyl precursors under controlled conditions.
Hydrazine addition: The core structure is then reacted with hydrazine to form the hydrazinopyridazine derivative.
Final modifications: Further chemical modifications are made to introduce the desired functional groups, resulting in the formation of this compound.
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions under controlled temperature and pressure conditions, followed by purification steps such as crystallization and filtration .
Chemical Reactions Analysis
Prizidilol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the hydrazine moiety, leading to different reduced forms.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Prizidilol hydrochloride has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the reactivity of arylpyridazinylhydrazine derivatives.
Biology: Research has focused on its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
Prizidilol hydrochloride exerts its effects through a combination of vasodilation and beta-adrenoceptor antagonism. The compound targets beta-adrenoceptors, blocking their activity and leading to a decrease in heart rate and blood pressure. Additionally, it induces vasodilation by relaxing the smooth muscles of blood vessels, further contributing to its antihypertensive effects .
Comparison with Similar Compounds
Prizidilol hydrochloride is unique due to its dual action as a vasodilator and beta-adrenoceptor antagonist. Similar compounds include:
Propranolol: A beta-adrenoceptor antagonist used for treating hypertension but lacks vasodilatory properties.
Hydralazine: A vasodilator used for hypertension but does not have beta-adrenoceptor antagonistic effects.
Compared to these compounds, this compound offers a combined therapeutic effect, making it a valuable option for managing hypertension .
Properties
CAS No. |
72849-00-4 |
|---|---|
Molecular Formula |
C17H29Cl2N5O3 |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol;hydrate;dihydrochloride |
InChI |
InChI=1S/C17H25N5O2.2ClH.H2O/c1-17(2,3)19-10-12(23)11-24-15-7-5-4-6-13(15)14-8-9-16(20-18)22-21-14;;;/h4-9,12,19,23H,10-11,18H2,1-3H3,(H,20,22);2*1H;1H2 |
InChI Key |
BAFOEQOGYLVKNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=NN=C(C=C2)NN)O.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


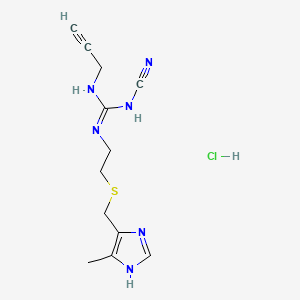

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide](/img/structure/B10859232.png)

